molecular formula C21H22N4O B12615716 [1,1'-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2'-methyl-5'-(3-methyl-1H-1,2,4-triazol-5-yl)-

[1,1'-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2'-methyl-5'-(3-methyl-1H-1,2,4-triazol-5-yl)-

Cat. No.: B12615716
M. Wt: 346.4 g/mol
InChI Key: MJEBBSBLMQZLPI-UHFFFAOYSA-N
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Description

The compound features a biphenyl core substituted with a carboxamide group at the 4-position, a cyclopropylmethyl amide substituent, and a 2'-methyl-5'-(3-methyl-1H-1,2,4-triazol-5-yl) moiety. Its synthesis likely follows a standard amidation protocol, as described for similar biphenyl carboxamides (e.g., coupling [1,1'-biphenyl]-4-carboxylic acid with amines using EDCI/HOBt activation ).

Properties

Molecular Formula

C21H22N4O

Molecular Weight

346.4 g/mol

IUPAC Name

N-(cyclopropylmethyl)-4-[2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide

InChI

InChI=1S/C21H22N4O/c1-13-3-6-18(20-23-14(2)24-25-20)11-19(13)16-7-9-17(10-8-16)21(26)22-12-15-4-5-15/h3,6-11,15H,4-5,12H2,1-2H3,(H,22,26)(H,23,24,25)

InChI Key

MJEBBSBLMQZLPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NNC(=N2)C)C3=CC=C(C=C3)C(=O)NCC4CC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2’-methyl-5’-(3-methyl-1H-1,2,4-triazol-5-yl)- typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl core, followed by the introduction of the carboxamide group. The cyclopropylmethyl and triazole groups are then added through subsequent reactions. Common reagents used in these steps include organometallic reagents, amines, and triazole precursors. The reaction conditions often require controlled temperatures, inert atmospheres, and specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2’-methyl-5’-(3-methyl-1H-1,2,4-triazol-5-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the biphenyl and triazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, [1,1’-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2’-methyl-5’-(3-methyl-1H-1,2,4-triazol-5-yl)- is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

The compound’s potential therapeutic effects are of interest in medicinal chemistry. Researchers investigate its interactions with biological targets to develop new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2’-methyl-5’-(3-methyl-1H-1,2,4-triazol-5-yl)- involves its interaction with specific molecular targets. The triazole moiety may bind to enzymes or receptors, inhibiting their activity. The biphenyl and carboxamide groups contribute to the compound’s overall binding affinity and specificity. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Analogues of Biphenyl Carboxamides

Compound Name Substituents Core Structure Key Differences Biological Relevance Reference
N-(2-Isopropyl-5-methylcyclohexyl)-[1,1'-biphenyl]-4-carboxamide Isopropyl-methylcyclohexyl amide Biphenyl-carboxamide Bulky cyclohexyl substituent vs. cyclopropylmethyl Not specified; structural focus
N-[3-(Dimethylamino)ethoxy]-4-methoxyphenyl]-2′-methyl-4′-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1′-biphenyl]-4-carboxamide Oxadiazole ring, dimethylaminoethoxy group Biphenyl-carboxamide Oxadiazole vs. triazole; polar substituents Angiotensin II receptor antagonism (IC₅₀ ~10⁻⁸ M)
N-(5-([1,1'-Biphenyl]-4-carbonyl)thiazol-2-yl) derivatives Thiazole-linked biphenyl Biphenyl-thiazole-carboxamide Thiazole ring instead of triazole Anticancer activity (synthesis focus)

Triazole-Containing Carboxamides

Compound Name Triazole Type Amide Substituent Key Features Reference
1-(2-Ethoxyphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide 1,2,3-Triazole Ethoxyphenyl and methyltriazolylphenyl Dual triazole motifs; ethoxy group Structural diversity in triazole placement
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 1,2,3-Triazole Chlorophenyl and methoxyphenyl Anticancer activity; cyclopropyl-triazole synergy
Phenol, 2-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]- 1,2,4-Triazole Phenol-linked triazole Hydrophilic substituent; pesticidal applications

Pharmacological and Physicochemical Properties

Activity Profiles

  • Angiotensin II Antagonists : Biphenyl analogs with tetrazole (e.g., CV-11974) or oxadiazole rings (e.g., SB 216,641) show potent receptor binding (IC₅₀ ~10⁻⁸ M) . The target compound’s triazole group may modulate selectivity or potency.
  • Anticancer Activity : Triazole-carboxamides with cyclopropyl groups (e.g., compounds) exhibit cytotoxicity, suggesting the cyclopropylmethyl substituent in the target compound could enhance bioactivity .

Physical Data Comparison

Property Target Compound Analog ()
Melting Point Not reported 213–215°C (triazole-phthalazine derivative)
IR Absorption Not reported 3270 cm⁻¹ (NH₂), 1720 cm⁻¹ (C=O)
HR-MS Accuracy Not reported Δ 0.0006 (calc. vs. observed)

Biological Activity

The compound [1,1'-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2'-methyl-5'-(3-methyl-1H-1,2,4-triazol-5-yl)- is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological evaluation based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the biphenyl structure followed by the introduction of functional groups such as carboxamides and triazoles. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.

Antimicrobial Activity

Recent studies have reported that derivatives of biphenyl carboxamides exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains through mechanisms that may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

CompoundActivityIC50 (µM)
Compound AAntibacterial15.0
Compound BAntifungal25.5
Target CompoundAntibacterialTBD

Antioxidant Properties

The antioxidant potential of this compound was evaluated using the DPPH assay. The results indicated that it possesses significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases.

Enzyme Inhibition

The compound has been assessed for its ability to inhibit specific enzymes linked to various diseases. For example, urease inhibition assays showed promising results, indicating potential applications in treating conditions like kidney stones.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of biphenyl derivatives demonstrated that modifications at the 5' position significantly enhance antibacterial activity against Escherichia coli and Staphylococcus aureus. The target compound showed an IC50 value comparable to established antibiotics.
  • Antioxidant Activity : In a comparative study, the target compound's antioxidant capacity was measured against standard antioxidants like ascorbic acid. The findings revealed that it had a higher scavenging effect on DPPH radicals than some conventional antioxidants.
  • Enzyme Inhibition : A recent investigation into urease inhibitors highlighted the target compound's ability to reduce urease activity significantly, with implications for therapeutic use in managing urolithiasis.

Molecular Docking Studies

Molecular docking studies have been performed to understand the binding interactions between the target compound and its biological targets. These studies help elucidate how structural modifications can enhance biological activity.

Docking Results Summary

Target ProteinBinding Affinity (kcal/mol)Mode of Interaction
Urease-8.5Competitive
Bacterial Enzyme-7.9Non-competitive

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